2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a tetrahydrobenzofuran moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Material: 4-chlorophenol.
Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.
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Formation of the Tetrahydrobenzofuran Intermediate
Starting Material: 4-hydroxybenzaldehyde.
Reaction: 4-hydroxybenzaldehyde undergoes cyclization with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 4-hydroxy-4,5,6,7-tetrahydrobenzofuran.
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Coupling Reaction
Reaction: The 2-(4-chlorophenoxy)acetic acid is coupled with the 4-hydroxy-4,5,6,7-tetrahydrobenzofuran in the presence of a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyl group in the tetrahydrobenzofuran moiety can undergo oxidation to form a ketone.
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Reduction
- The carbonyl group in the acetamide moiety can be reduced to an amine.
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Substitution
- The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agent: Possible use as a therapeutic agent due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the tetrahydrobenzofuran moiety.
4-hydroxy-4,5,6,7-tetrahydrobenzofuran: Contains the tetrahydrobenzofuran moiety but lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acetamide is unique due to the combination of the chlorophenoxy and tetrahydrobenzofuran groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c18-12-3-5-13(6-4-12)23-10-16(20)19-11-17(21)8-1-2-15-14(17)7-9-22-15/h3-7,9,21H,1-2,8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIKNJRDZYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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